AC-Leu-val-lys-aldehyde

Vue d'ensemble

Description

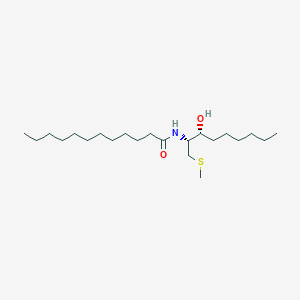

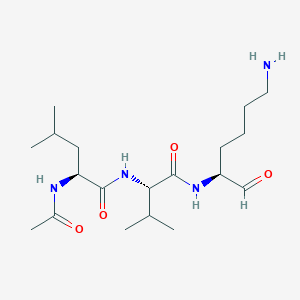

“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .

Molecular Structure Analysis

The molecular formula of “AC-Leu-val-lys-aldehyde” is C19H36N4O4 . Its molecular weight is 384.51 .

Chemical Reactions Analysis

“AC-Leu-val-lys-aldehyde” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.

Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Leu-val-lys-aldehyde” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Inhibition of Cathepsin B

Specific Scientific Field

Biochemistry and Molecular Biology

Application Summary

AC-Leu-Val-Lys-Aldehyde, also known as Ac-LVK-CHO, is a lysinal analog of leupeptin. It has been shown to inhibit cathepsin B, a cysteine protease .

Methods of Application

The compound is applied directly to the biological system under investigation. The specific dosage and application method may vary depending on the experimental design .

Results or Outcomes

Ac-LVK-CHO showed a stronger inhibition of cathepsin B (IC₅₀ = 4 nM) than leupeptin (IC₅₀ = 0.31 µM) .

Inhibition of Angiotensin I-Converting Enzyme (ACE)

Specific Scientific Field

Application Summary

AC-Leu-Val-Lys-Aldehyde may have potential applications in the development of hypertension treatments. It has been studied for its inhibitory activity against ACE .

Methods of Application

Molecular docking and molecular dynamics simulation studies are used to investigate the interaction mechanisms of ACE inhibitory peptides .

Results or Outcomes

The peptides inhibited ACE by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets .

Linker Technology for Antibody-Drug Conjugates

Specific Scientific Field

Application Summary

AC-Leu-Val-Lys-Aldehyde may be used in linker technology for antibody-drug conjugates (ADCs). The choice of linker controls the conjugation-site and antibody-drug ratios as well as the releasing mechanism and the rate of release .

Methods of Application

The compound is covalently linked to monoclonal antibodies for tumor antigen-specific antigen via linkers. The toxicity of the cytotoxic agent can be much reduced and thus tolerated by healthy cells .

Results or Outcomes

When a cytotoxic agent is bound to an antibody, the toxicity of the cytotoxic agent can be much reduced and thus tolerated by healthy cells. Antibodies specific to antigens that are overexpressed on cancer cells recruit conjugates carrying cytotoxic agents to the aberrant region and bind them to antigen-decorated cells .

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJZKCAGFGFNW-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Leu-val-lys-aldehyde | |

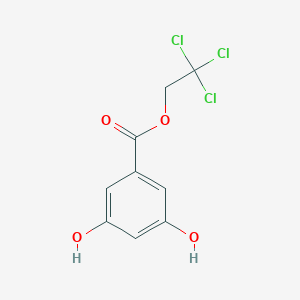

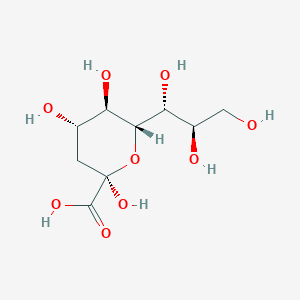

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)